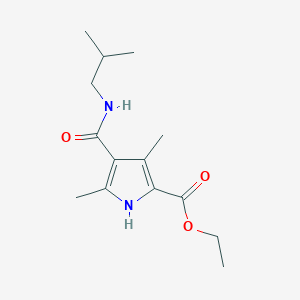

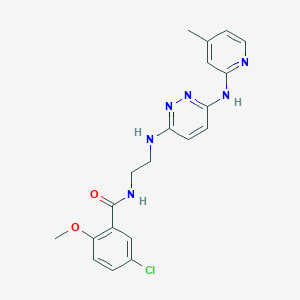

2-Amino-4,5-dichlorobenzaldehyde

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Molecular Interactions

2-Amino-4,5-dichlorobenzaldehyde has been utilized in various chemical studies due to its distinct molecular structure. For instance, its involvement in forming Schiff bases is significant, as seen in the synthesis of different compounds, like 5-[(E)-(2,6-Dichlorobenzylidene)amino]-2-hydroxybenzoic acid (Tahir, Shad, Khan, & Tariq, 2010). These Schiff bases are key intermediates in numerous chemical reactions and have various applications in materials science and pharmaceuticals.

Bio-Catalyst Design and Enzyme Immobilization

In the realm of bio-catalysts, compounds related to 2-Amino-4,5-dichlorobenzaldehyde, such as glutaraldehyde, are utilized extensively. Glutaraldehyde is known for its role in enzyme immobilization and as a crosslinker in the design of biocatalysts, highlighting the importance of similar aldehyde compounds in biotechnological applications (Barbosa et al., 2014).

Advanced Material Synthesis

The synthesis of advanced materials, such as various metal complexes and nano-materials, often incorporates 2-Amino-4,5-dichlorobenzaldehyde derivatives. For example, its derivatives have been used in creating mixed-ligand silver(I) complexes, demonstrating its versatility in material science applications (Shirinkam et al., 2014).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-Amino-4,5-dichlorobenzaldehyde have been investigated for potential therapeutic applications. Compounds like 4-substituted semicarbazones of mono- and dichlorobenzaldehydes have been studied for their antihypertensive properties (Warren, Woodward, & Hargreaves, 1977), indicating the compound's relevance in the development of new medications.

Analytical Chemistry

In analytical chemistry, 2-Amino-4,5-dichlorobenzaldehyde is crucial for developing analytical methods, such as HPLC techniques for the determination of related compounds, demonstrating its utility in precise chemical analysis (Wu Ning-kun, 2005).

Nanotechnology and Biochemical Applications

The compound and its derivatives find applications in nanotechnology and biochemical research. For instance, 2-Amino-4,5-dichlorobenzaldehyde-related compounds are used as fluorescent probes in DNA and RNA structure analysis (Lobsiger et al., 2014), highlighting their significance in advanced biochemical research.

Wirkmechanismus

Target of Action

The primary target of 2-Amino-4,5-dichlorobenzaldehyde is Dihydrofolate reductase (DHFR) . DHFR is an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is an important cofactor involved in essential cellular processes including the biosynthesis of DNA and amino acids .

Mode of Action

It is suggested that the compound may exhibit antibacterial activity via the inhibition of dhfr . This inhibition disrupts the synthesis of tetrahydrofolate, thereby interfering with essential cellular processes.

Biochemical Pathways

The biochemical pathway primarily affected by 2-Amino-4,5-dichlorobenzaldehyde is the folate biosynthesis pathway . By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a key step in this pathway. This disruption can lead to a decrease in the synthesis of DNA and amino acids, affecting the growth and proliferation of cells.

Result of Action

The molecular and cellular effects of 2-Amino-4,5-dichlorobenzaldehyde’s action are primarily related to its inhibition of DHFR. This inhibition can lead to a decrease in the synthesis of DNA and amino acids, which can affect the growth and proliferation of cells . In the context of antibacterial activity, this can lead to the death of bacterial cells.

Eigenschaften

IUPAC Name |

2-amino-4,5-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLKBWVGBYRNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5-dichlorobenzaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2363271.png)

![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363283.png)

![4-cyano-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2363288.png)

![(2-Methyl-2,3-dihydroindol-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2363290.png)

![6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2363292.png)